(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxy-phenyl)-butyric acid
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Overview
Description
Fmoc-3-methoxy-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound’s full chemical name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-methoxyphenyl)butanoic acid. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-methoxy-L-homophenylalanine typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production methods for Fmoc-3-methoxy-L-homophenylalanine are similar to laboratory synthesis but on a larger scale. The process involves the same protection reaction, but with optimized conditions for higher yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-methoxy-L-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for deprotection of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-3-methoxy-L-homophenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protecting group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on biological activity .
Medicine
In medicine, Fmoc-3-methoxy-L-homophenylalanine is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance stability, bioavailability, and target specificity .
Industry
Industrially, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-3-methoxy-L-homophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in further coupling reactions to form peptide bonds. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but lacks the methoxy group.
Fmoc-3-hydroxy-L-homophenylalanine: Similar structure but has a hydroxyl group instead of a methoxy group.
Fmoc-4-methoxy-L-homophenylalanine: Similar structure but the methoxy group is positioned differently.
Uniqueness
Fmoc-3-methoxy-L-homophenylalanine is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and interactions. This makes it a valuable tool in peptide synthesis and modification .
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
RPVNNQLYFQJIOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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